(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide
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Overview
Description
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a phenyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl-pyrazolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyano and hydroxyphenyl groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: The E-isomer of the compound.
2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)propionamide: A similar compound with a propionamide group instead of an acrylamide group.
Uniqueness:
- The Z-configuration of the double bond in (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide may confer unique steric and electronic properties, influencing its reactivity and biological activity.
- The combination of the cyano, hydroxyphenyl, and phenyl-pyrazolyl groups provides a unique scaffold for further functionalization and study.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c20-11-14(19(25)22-16-8-4-5-9-17(16)24)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12,24H,(H,21,23)(H,22,25)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKKYDLGZHPDY-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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